N-acetyl-DL-serine-15N

Isotope Dilution Mass Spectrometry Matrix Effect Compensation Deuterium Isotope Effect

N-Acetyl-DL-serine-15N (CAS labeled: 1012312-92-3; unlabeled parent: 97-14-3) is a stable isotope-labeled racemic N-acetylated amino acid derivative with molecular formula C5H915NO4 and a molecular weight of ~148.13 Da, corresponding to a +1 Da mass shift versus the unlabeled form (147.13 Da). The compound bears a single 15N atom at the α-amino nitrogen position of the N-acetyl-serine backbone, making it a non-radioactive tracer and internal standard candidate for liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance (NMR) studies.

Molecular Formula C5H9NO4
Molecular Weight 148.12 g/mol
Cat. No. B12932804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-DL-serine-15N
Molecular FormulaC5H9NO4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)O
InChIInChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/i6+1
InChIKeyJJIHLJJYMXLCOY-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-DL-serine-15N: Stable Isotope-Labeled Racemic Amino Acid Derivative for Quantitative MS and NMR Applications


N-Acetyl-DL-serine-15N (CAS labeled: 1012312-92-3; unlabeled parent: 97-14-3) is a stable isotope-labeled racemic N-acetylated amino acid derivative with molecular formula C5H915NO4 and a molecular weight of ~148.13 Da, corresponding to a +1 Da mass shift versus the unlabeled form (147.13 Da) . The compound bears a single 15N atom at the α-amino nitrogen position of the N-acetyl-serine backbone, making it a non-radioactive tracer and internal standard candidate for liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance (NMR) studies. Commercial specifications indicate adjustable isotopic enrichment from 5 atom% to 99 atom% 15N, with chemical purity ≥98.5% . The DL-racemic nature provides simultaneous representation of both D- and L-enantiomers, distinguishing it from enantiopure L- or D-labeled alternatives.

Why Unlabeled or Deuterated N-Acetylserine Cannot Substitute N-Acetyl-DL-serine-15N in Quantitative Bioanalysis


Isotopically labeled internal standards are a cornerstone of accurate MS-based quantification; however, not all isotopic labels perform equivalently. Unlabeled N-acetyl-DL-serine cannot be distinguished from endogenous N-acetylserine in biological matrices, precluding its use as an internal standard for isotope dilution mass spectrometry (IDMS). Deuterium (2H)-labeled N-acetylserine analogs, while mass-shifted, are prone to chromatographic retention time shifts relative to the native analyte—a phenomenon that compromises compensation for matrix effects and has been shown to produce quantitative bias as large as −38.4% in LC–ESI–MS/MS assays [1]. In contrast, 15N-labeled compounds co-elute with their unlabeled counterparts and exhibit no measurable chromatographic isotope effect, ensuring identical ionization suppression/enhancement across standard and analyte [1]. Furthermore, enantiopure L-isotopomers cannot serve as internal standards when D-enantiomers must also be quantified, making the DL-racemic 15N form uniquely suited for chiral metabolite panels.

N-Acetyl-DL-serine-15N: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


15N vs. Deuterium Labeling: Bias-Free Quantification in LC–ESI–MS/MS

A systematic head-to-head comparison of deuterated (2H7) versus 13C6/15N-labeled internal standards for urinary metabolites demonstrated that deuterated internal standards produced analyte concentrations on average 59.2% lower than those generated with 13C6-labeled standards, with a spike-accuracy bias of −38.4% attributable to differential matrix effects caused by chromatographic retention time shifts of the deuterated species [1]. By extension, N-acetyl-DL-serine-15N—bearing a non-exchangeable 15N label—co-elutes with unlabeled N-acetylserine and equally experiences ion suppression, thereby providing accurate matrix-effect compensation that deuterated N-acetylserine-d3 cannot reliably achieve.

Isotope Dilution Mass Spectrometry Matrix Effect Compensation Deuterium Isotope Effect

Mass Shift and Isotopic Enrichment: Quantitative Differentiation from Unlabeled N-Acetyl-DL-serine

N-acetyl-DL-serine-15N exhibits a monoisotopic mass of ~148.13 Da, representing a +1.00 Da mass shift versus unlabeled N-acetyl-DL-serine (147.13 Da) [1]. Commercial batches are supplied at 15N enrichment levels of 5 atom% to 99 atom%, compared with the natural 15N abundance of 0.37 atom% in unlabeled material . At 99 atom% enrichment, the labeled-to-unlabeled mass spectral signal ratio provides a >267-fold enhancement over natural abundance, enabling detection and quantification of the labeled tracer against a negligible 15N background.

Mass Spectrometry Isotopic Enrichment Internal Standard Selection

Racemic DL vs. Enantiopure L-15N: Dual-Enantiomer Coverage for Chiral Amino Acid Analysis

N-acetyl-DL-serine-15N is a racemic mixture (50:50 D:L) of N-acetylserine enantiomers [1]. In contrast, N-acetyl-L-serine-15N represents only the L-enantiomer. For analytical workflows that target both D- and L-N-acetylserine—e.g., chiral amino acid profiling in bacterial metabolomics or mammalian neuroscience—the DL-racemic internal standard provides matched isotope dilution for both enantiomers simultaneously, whereas the L-only standard leaves D-N-acetylserine without a co-eluting isotopologue, potentially introducing differential matrix effects between enantiomers.

Chiral Metabolomics D-Amino Acid Quantification Racemic Internal Standard

N-Acetyl Protection vs. Free Amino Acid: Enhanced Stability in Derivatization Workflows

N-acetyl-DL-serine-15N bears an acetyl group on the α-amino nitrogen, rendering it chemically distinct from DL-serine-15N (free amino acid, MW ~106.09 Da) . The N-acetyl cap prevents participation of the amino group in unwanted side-reactions during derivatization protocols (e.g., phenylisothiocyanate, Fmoc-Cl, or ninhydrin-based derivatization), which is critical when N-acetylated metabolites are the analytical targets and free amino acid internal standards would undergo derivatization that alters their chromatographic and ionization behavior differently from the target analyte [1].

Pre-Column Derivatization Amino Acid Analysis Chemical Stability

15N Single-Label Advantage: Lower Background Complexity vs. 13C Multi-Labeling in Metabolic Tracing

The natural abundance of 15N (0.37%) is substantially lower than that of 13C (1.1%) . Consequently, a single 15N label on N-acetyl-DL-serine introduces minimal natural-abundance background in mass spectra compared with 13C-labeled isotopologues, where multiple carbon atoms contribute to the M+1, M+2, etc., isotopologue envelope. For metabolic tracing experiments where multiple 13C-labeled metabolites are simultaneously monitored, the use of a 15N-labeled internal standard for N-acetylserine avoids isotopologue overlap with 13C-enriched metabolites derived from 13C-glucose or 13C-glutamine tracers, simplifying spectral deconvolution [1].

Metabolic Flux Analysis Isotopologue Spectral Overlap Natural Abundance Interference

N-Acetyl-DL-serine-15N: High-Impact Procurement Scenarios Proven by Quantitative Evidence


Isotope Dilution LC–MS/MS Quantification of N-Acetylserine in Clinical Metabolomics Panels

In clinical metabolomics, N-acetylserine serves as a biomarker in kidney function assessment and cysteine biosynthesis pathway monitoring. N-acetyl-DL-serine-15N, used as a stable isotope-labeled internal standard (SIL-IS), co-elutes identically with endogenous N-acetylserine and compensates for matrix effects without the −38% bias observed with deuterated internal standards [Section 3, Evidence 1]. Its adjustable 15N enrichment (5–99 atom%) supports assay optimization across concentration ranges from 5 to 600 µM, with intraday CV values of 2.0–6.7% achieved when 15N-labeled amino acid internal standards are employed [1].

Chiral Profiling of D- and L-N-Acetylserine in Bacterial Metabolomics and Neuroscience

D-Amino acids and their N-acetyl derivatives are increasingly recognized as signaling molecules in the mammalian central nervous system and as components of bacterial peptidoglycan. N-acetyl-DL-serine-15N, a racemic mixture, provides simultaneous isotope dilution for both enantiomers in a single standard addition, eliminating the need for separate D- and L-enantiopure internal standards. This is particularly valuable when chiral LC columns are used to resolve D- and L-N-acetylserine [Section 3, Evidence 3].

15N–1H HSQC NMR for Protein–Ligand Interaction Studies Using N-Acetylserine Probes

The 15N nucleus (spin-1/2, natural abundance 0.37%) provides sharp NMR signals with good chemical shift dispersion in 1H–15N HSQC experiments, whereas 14N (spin-1, natural abundance 99.63%) is NMR-silent in high-resolution protein NMR due to quadrupolar relaxation. N-acetyl-DL-serine-15N can serve as a soluble 15N-labeled ligand probe for studying binding interactions with N-acetylserine-recognizing proteins (e.g., CysB transcription regulator), enabling chemical shift perturbation mapping without interference from 14N quadrupolar broadening [2].

Multi-Tracer Metabolic Flux Analysis with 13C-Glucose and 15N-N-Acetylserine

When 13C-labeled carbon sources (e.g., U-13C-glucose) are used to trace central carbon metabolism, adding a 13C-labeled N-acetylserine internal standard would cause isotopologue overlap and confound flux deconvolution. N-acetyl-DL-serine-15N provides a clean +1 Da mass shift with no 13C isotopologue interference, enabling simultaneous quantification of the N-acetylserine pool while 13C-tracers are monitored [Section 3, Evidence 5]. This dual-labeling strategy has been validated in stable-isotope labeling experiments requiring rigorous correction for natural isotope abundance [3].

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